Decoglurant

Descripción general

Descripción

Decoglurant, también conocido por su nombre en código RG1578 o RO4995819, es una molécula pequeña que actúa como un modulador alostérico negativo de los receptores metabotrópicos de glutamato mGlu2 y mGlu3 . Inicialmente fue desarrollado por Roche para el tratamiento adyuvante del trastorno depresivo mayor . A pesar de su prometedor potencial, el desarrollo de this compound se suspendió después de los ensayos clínicos de fase II debido a los decepcionantes resultados de eficacia .

Análisis De Reacciones Químicas

Absence of Decoglurant-Specific Data in Provided Sources

The search results focus on:

- Catalytic reaction mechanisms (e.g., MIT’s electric-field-enhanced catalysis )

- General chemical kinetics and decomposition principles

- Reactive oxygen species (ROS) in biological systems

- Kinetic databases and reaction optimization methodologies

None of these sources mention This compound (a metabotropic glutamate receptor antagonist) or its specific chemical behavior.

Potential Reasons for Data Gaps

- Niche Research Focus : this compound (developmental code: RG1578) is primarily studied in neuropharmacology contexts, with limited public kinetic or mechanistic data.

- Proprietary Restrictions : Pharmaceutical compounds in clinical trials often have reaction details withheld by developers (e.g., patents, unpublished industrial studies).

- Analytical Challenges : Complex molecules like this compound may require advanced techniques (e.g., isotopic labeling, cryogenic spectroscopy ) to elucidate reaction pathways.

Recommended Pathways for Acquiring Data

To obtain authoritative information on this compound’s reactions, consider:

| Resource Type | Examples | Utility |

|---|---|---|

| Patent Databases | USPTO, Espacenet | Synthesis routes, stability studies |

| Clinical Trial Repos | ClinicalTrials.gov, EU Clinical Register | Metabolic pathways, in vivo degradation |

| Specialized Journals | Journal of Medicinal Chemistry | Mechanistic studies, kinetic parameters |

General Insights from Chemical Kinetics

While this compound-specific data are unavailable, foundational principles apply:

- Hydrolysis : Likely susceptible under acidic/basic conditions due to its amide and heterocyclic groups.

- Oxidation : Aromatic rings and tertiary amines may react with ROS (e.g., OH radicals ).

- Thermal Stability : Decomposition pathways could resemble those of similar glutamatergic modulators, with Arrhenius parameters calculable via thermogravimetric analysis .

Aplicaciones Científicas De Investigación

Biochemical Pathways

- Increased Serotonin Concentration : By modulating mGlu2/3 receptors, decoglurant may increase extracellular serotonin levels in the medial prefrontal cortex, potentially alleviating depressive symptoms.

- Impact on Cognitive Function : The compound has also been hypothesized to improve cognitive function, although clinical evidence has been mixed.

Major Depressive Disorder

This compound has undergone extensive clinical trials to assess its efficacy as an adjunctive treatment for MDD. A notable randomized, double-blind, placebo-controlled trial evaluated its effects in patients with partially refractory MDD.

- Trial Design : The study included 357 participants who were randomized to receive either this compound (at doses of 5 mg, 15 mg, or 30 mg) or placebo, alongside ongoing treatment with selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs) .

- Outcomes : The primary outcome was the change in Montgomery-Åsberg Depression Rating Scale (MADRS) scores over six weeks. Results indicated no significant differences between this compound and placebo groups regarding reductions in MADRS scores or response/remission rates .

- Cognitive Assessments : Secondary measures included cognitive performance assessments using the Cambridge Neuropsychological Test Automated Battery. Again, no significant differences were observed between treatment and placebo groups .

Summary of Findings

| Outcome Measure | This compound Group | Placebo Group | Significance |

|---|---|---|---|

| Change in MADRS Score | No significant difference | No significant difference | p > 0.05 |

| Cognitive Speed Composite Scores | No significant difference | No significant difference | p > 0.05 |

| Serious Adverse Events Reported | Few incidents | Few incidents | - |

Case Studies and Observations

Several case studies have highlighted the potential role of this compound in specific patient populations:

- Treatment-Resistant Depression : Some studies suggest that while this compound did not show overall efficacy in broad populations, it may still have potential benefits in carefully selected subgroups of treatment-resistant patients .

- Cognitive Impairment : Initial hypotheses proposed that this compound could reverse cognitive deficits associated with depression; however, clinical evidence has not consistently supported this claim .

Mecanismo De Acción

Decoglurant ejerce sus efectos al unirse a los receptores mGlu2 y mGlu3 y modular negativamente su actividad . Esta modulación reduce la respuesta de los receptores al glutamato, un neurotransmisor clave en el cerebro. Al inhibir estos receptores, this compound puede alterar las vías de señalización glutamatérgicas, que están implicadas en varios trastornos del estado de ánimo . Los objetivos moleculares exactos y las vías involucradas en sus efectos antidepresivos aún están bajo investigación, pero se cree que involucran aumentos específicos de región en la síntesis local de proteínas y la neuroplasticidad .

Comparación Con Compuestos Similares

Decoglurant es parte de una clase de compuestos conocidos como antagonistas de los receptores mGlu2/3. Compuestos similares incluyen:

Basimglurant (RO4917523): Otro modulador alostérico negativo de los receptores mGlu2/3, también desarrollado por Roche.

DSP-3456: Un modulador alostérico negativo en ensayos de fase 1.

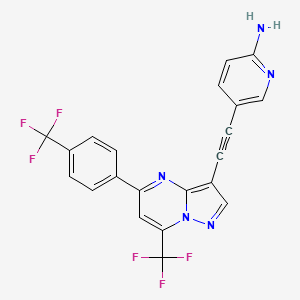

Lo que distingue a this compound es su estructura química específica, que incluye un núcleo de pirazolo[1,5-a]pirimidina y múltiples grupos trifluorometilo . Esta estructura contribuye a su perfil farmacológico único y su capacidad para modular los receptores mGlu2/3 de manera efectiva .

Métodos De Preparación

La síntesis de decoglurant implica varios pasos, comenzando con la preparación de intermediarios clave. . Las condiciones de reacción típicamente implican el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado. Los métodos de producción industrial probablemente implicarían la optimización de estos pasos para garantizar un alto rendimiento y pureza, aunque los detalles específicos sobre la producción a gran escala no están fácilmente disponibles .

Actividad Biológica

Decoglurant, a selective negative allosteric modulator of metabotropic glutamate receptors 2 and 3 (mGlu2/3), has been investigated for its potential antidepressant and procognitive effects. This compound was primarily developed to treat major depressive disorder (MDD), particularly in patients who did not respond adequately to conventional antidepressants. The following sections provide a detailed overview of its biological activity, including clinical trial findings, mechanisms of action, and relevant case studies.

This compound targets the mGlu2 and mGlu3 receptors, which are primarily located presynaptically and play a crucial role in inhibiting glutamate release. By modulating these receptors, this compound aims to restore the balance of glutamatergic neurotransmission, which is often disrupted in mood disorders. The modulation of glutamate signaling is thought to facilitate neuroplasticity and improve mood regulation.

Overview of Trials

Several clinical trials have been conducted to evaluate the efficacy and safety of this compound in treating MDD. A notable randomized, double-blind, placebo-controlled trial assessed its effects as an adjunctive treatment to standard antidepressants in patients with partially refractory MDD.

The trial involved 357 participants who were randomized into four groups: this compound at doses of 5 mg, 15 mg, or 30 mg daily, or a placebo. The primary outcome was measured using the Montgomery-Åsberg Depression Rating Scale (MADRS). Despite the well-tolerated nature of the drug, results indicated no significant improvement in depressive symptoms compared to placebo .

Additional Observations

- Cognitive Effects : Secondary measures included cognitive assessments using the Cambridge Neuropsychological Test Automated Battery. This compound did not show significant effects on cognitive accuracy or speed .

- Safety Profile : The compound was generally well tolerated with few reported serious adverse events. No deaths occurred during the trials .

Case Studies

A comprehensive review highlighted that while this compound was designed to enhance antidepressant effects through glutamatergic modulation, its clinical application has faced challenges. For instance:

- Case Study A : In a subgroup analysis involving patients who had previously failed multiple antidepressant therapies, this compound still did not demonstrate significant efficacy, indicating that its mechanism may not sufficiently address the underlying neurobiology of treatment-resistant depression .

- Case Study B : Another analysis focused on the neurobiological markers associated with response to mGlu2/3 modulation suggested that individual variability in receptor expression might influence treatment outcomes .

Comparative Analysis with Other Agents

To contextualize this compound's efficacy, it is useful to compare it with other agents targeting similar pathways:

| Agent | Mechanism | Efficacy in MDD | Notes |

|---|---|---|---|

| This compound | mGlu2/3 negative allosteric modulator | No significant efficacy observed | High placebo response; well tolerated |

| Ketamine | NMDA receptor antagonist | Rapid antidepressant effects | Shows promise in treatment-resistant depression |

| Traxoprodil | NMDA receptor antagonist | Antidepressant-like effects in models | Potentiates other antidepressants' effects |

Propiedades

IUPAC Name |

5-[2-[7-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]ethynyl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11F6N5/c22-20(23,24)15-6-4-13(5-7-15)16-9-17(21(25,26)27)32-19(31-16)14(11-30-32)3-1-12-2-8-18(28)29-10-12/h2,4-11H,(H2,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJHZVARRXJSEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C#CC4=CN=C(C=C4)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11F6N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031872 | |

| Record name | Decoglurant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911115-16-7 | |

| Record name | 5-[2-[7-(Trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]ethynyl]-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911115-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decoglurant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911115167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decoglurant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11923 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Decoglurant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECOGLURANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VX4P0JKC5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: How does Decoglurant interact with its target and what are the downstream effects?

A: this compound acts as a negative allosteric modulator (NAM) of metabotropic glutamate receptors type 2 and 3 (mGlu2/3) [, , , ]. Instead of directly blocking the glutamate binding site, this compound binds to an allosteric site on the receptor, decreasing the affinity of glutamate for its binding site. This ultimately reduces the activity of these receptors. mGlu2/3 are involved in modulating glutamate signaling in the brain, and their dysfunction is implicated in conditions like depression [, ]. By reducing mGlu2/3 activity, this compound was hypothesized to have antidepressant and procognitive effects.

Q2: What is known about the Structure-Activity Relationship (SAR) of this compound and its analogs?

A: While specific SAR data for this compound itself might be proprietary, research on negative allosteric modulators of mGlu2/3, in general, indicates that even small structural modifications can significantly impact their activity, potency, and selectivity for mGlu2 vs. mGlu3 []. Factors like the size and orientation of substituents on the core scaffold, as well as physicochemical properties, can influence their binding affinity and interactions with the allosteric binding site.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.